5-Methyl-4-hexanolide
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Overview
Description
5-Methyl-4-hexanolide: is an organic compound with the molecular formula C7H12O2 . It is a type of lactone, specifically a γ-lactone, which is characterized by a five-membered ring structure containing an ester functional group. This compound is known for its pleasant fruity and minty aroma, making it a valuable component in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-hexanolide typically involves the cyclization of hydroxy acids or the reduction of keto acids. One common method is the reduction of ethyl methylacetoacetate using Baker’s yeast, which provides a high yield of the desired lactone .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of keto acids or the use of specific enzymes to facilitate the cyclization process. These methods are optimized for large-scale production to meet the demands of the flavor and fragrance industries .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-hexanolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring opens to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituents introduced.
Scientific Research Applications
5-Methyl-4-hexanolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying lactone chemistry.
Biology: Its role as a pheromone in certain insect species makes it a subject of interest in entomological studies.
Medicine: Research into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, is ongoing.
Industry: It is widely used in the flavor and fragrance industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-Methyl-4-hexanolide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to olfactory receptors, triggering sensory responses related to its aroma.
Pathways Involved: In biological systems, it may interact with enzymes and receptors involved in pheromone signaling and metabolic pathways.
Comparison with Similar Compounds
4-Methyl-5-hexanolide: Another lactone with a similar structure but different positional isomerism.
γ-Butyrolactone: A structurally related compound with a four-membered lactone ring.
δ-Valerolactone: A lactone with a six-membered ring structure.
Uniqueness: 5-Methyl-4-hexanolide is unique due to its specific ring structure and the presence of a methyl group at the 5-position, which contributes to its distinct aroma and chemical properties .
Properties
CAS No. |
38624-29-2 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-4-7(8)9-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
XTFLBVQDKFPSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=O)O1 |
Origin of Product |
United States |
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